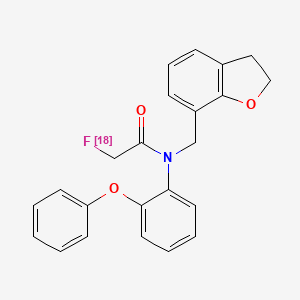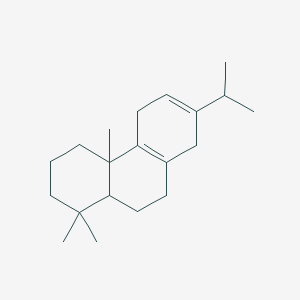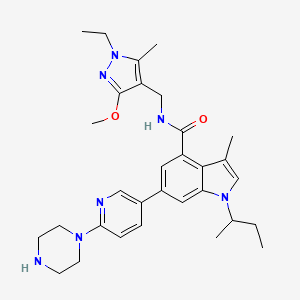![molecular formula C29H34N4O3 B10835194 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28394193-Compound-43” is a small molecular drug developed by Bristol-Myers Squibb Company. It is known for its inhibitory action on the enzyme Enhancer of zeste homolog 2 (EZH2), which plays a crucial role in the methylation of histone proteins, leading to transcriptional repression of target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28394193-Compound-43” involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of “PMID28394193-Compound-43” follows a similar synthetic route but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: “PMID28394193-Compound-43” undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield "PMID28394193-Compound-43" .
Scientific Research Applications
“PMID28394193-Compound-43” has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of EZH2 in histone methylation.
Biology: Investigates the effects of EZH2 inhibition on gene expression and cellular processes.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in cancers where EZH2 is overexpressed.
Industry: Utilized in the development of new drugs targeting epigenetic modifications
Mechanism of Action
“PMID28394193-Compound-43” can be compared with other EZH2 inhibitors, such as:
Tazemetostat: Another EZH2 inhibitor used in the treatment of certain cancers.
GSK126: A selective inhibitor of EZH2 with similar applications in cancer research.
Uniqueness: “PMID28394193-Compound-43” is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for EZH2. This uniqueness makes it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
- Tazemetostat
- GSK126
- CPI-1205
- UNC1999
Properties
Molecular Formula |
C29H34N4O3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C29H34N4O3/c1-18-13-19(2)32-28(35)25(18)17-31-27(34)21-14-22-16-29(3,4)36-26(22)24(15-21)20-5-7-23(8-6-20)33-11-9-30-10-12-33/h5-8,13-15,30H,9-12,16-17H2,1-4H3,(H,31,34)(H,32,35) |
InChI Key |
ZIIBOHIVIFEGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)C4=CC=C(C=C4)N5CCNCC5)OC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)

![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
![N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835136.png)

![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)

![1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835166.png)
![(4-Bromophenyl) 5-methyl-3-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835178.png)
![5,8-dichloro-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[3-(hydroxymethyl)-5-methyl-1,2-oxazol-4-yl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835183.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)
![9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide](/img/structure/B10835188.png)
![(13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione](/img/structure/B10835198.png)
